![molecular formula C8H15N3O5S B10776775 S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine](/img/structure/B10776775.png)
S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine: is a complex organic compound featuring a unique isoxazolidine ring structure bonded to an L-cysteine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoxazolidine Ring: This step often involves a [3+2] cycloaddition reaction between a nitrone and an alkene. The reaction conditions usually require a solvent such as dichloromethane and a catalyst like copper(I) iodide.
Introduction of the L-Cysteine Moiety: The isoxazolidine intermediate is then coupled with L-cysteine using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain precise control over reaction conditions, improving efficiency and scalability.
Purification Techniques: Employing high-performance liquid chromatography (HPLC) and crystallization methods to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the cysteine moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoxazolidine ring, potentially opening it to form linear amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Using alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
N-Substituted Derivatives: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Chiral Auxiliaries: The compound’s chiral centers make it valuable in asymmetric synthesis, serving as a chiral auxiliary or ligand in catalytic reactions.
Biology
Enzyme Inhibition Studies: It can be used to study the inhibition of enzymes that interact with cysteine residues, providing insights into enzyme mechanisms and potential drug targets.
Medicine
Drug Development: Its unique structure is explored for developing new drugs, particularly those targeting oxidative stress and inflammation.
Industry
Biocatalysis: The compound can be used in biocatalytic processes, leveraging its chiral properties to produce enantiomerically pure substances.
Wirkmechanismus
The mechanism by which S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine exerts its effects involves interactions with biological molecules, particularly proteins. The cysteine moiety can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can modulate enzyme activity, signal transduction pathways, and cellular redox states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-D-cysteine: The D-isomer of the compound, which may exhibit different biological activities due to stereochemistry.
Isoxazolidine Derivatives: Compounds with similar isoxazolidine rings but different substituents, used in various chemical and biological applications.
Uniqueness
S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine stands out due to its specific stereochemistry and the presence of both an isoxazolidine ring and an L-cysteine moiety. This combination imparts unique chemical reactivity and biological activity, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H15N3O5S |
|---|---|
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[[(3R)-5-[(S)-amino(carboxy)methyl]-1,2-oxazolidin-3-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C8H15N3O5S/c9-3(7(12)13)2-17-5-1-4(16-11-5)6(10)8(14)15/h3-6,11H,1-2,9-10H2,(H,12,13)(H,14,15)/t3-,4?,5+,6-/m0/s1 |
InChI-Schlüssel |
YLODKYYPRFTBNK-CEZCPVKQSA-N |
Isomerische SMILES |
C1[C@H](NOC1[C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N |
Kanonische SMILES |
C1C(ONC1SCC(C(=O)O)N)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


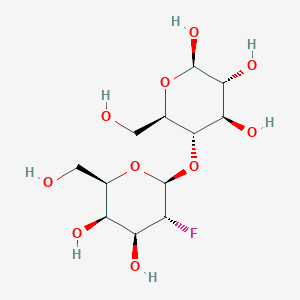
![(2R)-2-amino-3-[[(3R,5R)-5-[(R)-amino(carboxy)methyl]-1,2-oxazolidin-3-yl]sulfanyl]propanoic acid](/img/structure/B10776707.png)
![(2R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(4-iodobenzyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776726.png)
![S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate](/img/structure/B10776730.png)
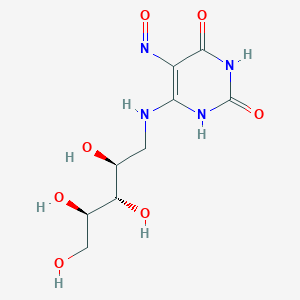
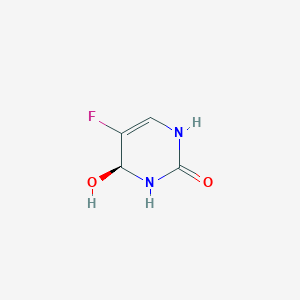
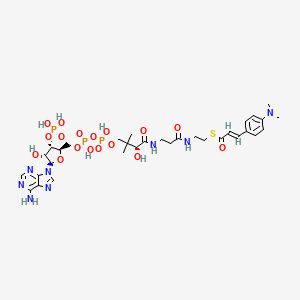
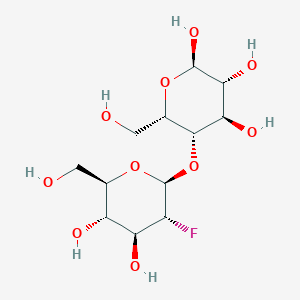
![Phosporic acid mono-[3,4-dihydroxy-5-(5-methoxy-benzoimidazol-1-YL)-tetrahydro-furan-2-ylmethyl] ester](/img/structure/B10776759.png)
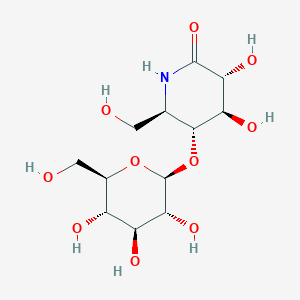
![3-[(2Z,5Z)-5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776769.png)
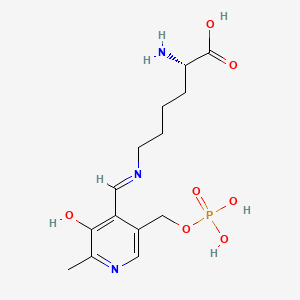
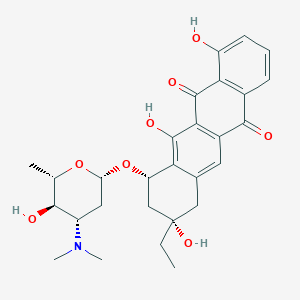
![2-[4-((2-Amino-4-oxo-3,4-dihydro-pyrido[3,2-D]pyrimidin-6-ylmethyl)-{3-[5-carbamoyl-3-(3,4-dihydroxy-5-phosphonooxymethyl-tetrahydro-furan-2-YL)-3H-imidazol-4-YL]-acryloyl}-amino)-benzoylamino]-pentanedioic acid](/img/structure/B10776786.png)
